molecular formula C12H11NO4 B7729089 (2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid

(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B7729089
M. Wt: 233.22 g/mol
InChI Key: YYXORIWGLJYIAI-WAYWQWQTSA-N
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Description

(2Z)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a (Z)-configured α,β-unsaturated carbonyl system. Its structure comprises a 3-acetylphenyl substituent linked via an amide bond to a but-2-enoic acid backbone. The acetyl group at the phenyl ring’s meta-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(Z)-4-(3-acetylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXORIWGLJYIAI-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206749
Record name 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95695-48-0
Record name 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95695-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 3-acetylaniline with maleic anhydride under controlled conditions. The reaction is carried out in a solvent such as acetic acid or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Reactants: 3-acetylaniline and maleic anhydride.

    Solvent: Acetic acid or toluene.

    Conditions: Heating the mixture to a temperature range of 80-120°C.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Molecular Formula Molecular Weight Substituent Key Properties References
(2Z)-4-[(4-Chlorophenyl)amino]-4-oxobut-2-enoic acid C₁₀H₈ClNO₃ 225.63 4-Cl Higher polarity due to Cl; potential for halogen bonding
(2Z)-4-[(4-Acetylphenyl)amino]-3-methyl-4-oxobut-2-enoic acid C₁₃H₁₃NO₄ 247.25 4-Acetyl, 3-methyl Increased steric hindrance; methyl group enhances lipophilicity
(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid C₁₀H₈ClNO₃ 225.63 3-Cl Similar to target but Cl vs. acetyl; altered electronic effects
(2Z)-4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobut-2-enoic acid C₁₁H₁₀FNO₃ 223.20 3-F, 4-CH₃ Fluorine’s electronegativity impacts solubility and bioavailability
(2Z)-4-[(3-Carbamoylphenyl)amino]-4-oxobut-2-enoic acid C₁₁H₁₀N₂O₄ 234.21 3-Carbamoyl Hydrogen bonding capacity via -NH₂; distinct crystallinity
(2Z)-4-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}-4-oxobut-2-enoic acid C₁₂H₁₀F₃NO₃ 273.21 2-CH₃, 3-CF₃ Strong electron-withdrawing CF₃ group; high metabolic stability
(2Z)-4-[(4-Iodophenyl)amino]-4-oxobut-2-enoic acid C₁₀H₈INO₃ 317.08 4-I Heavy atom effect; high density (1.911 g/cm³)

Substituent Effects on Physicochemical Properties

  • Electronic Effects : The 3-acetyl group in the target compound withdraws electrons via resonance, reducing the phenyl ring’s electron density compared to analogs with electron-donating groups (e.g., 4-CH₃ in ). This affects reactivity in nucleophilic additions or cycloadditions.
  • Solubility : Polar groups (e.g., carbamoyl in ) enhance aqueous solubility, while lipophilic groups (e.g., CF₃ in ) favor organic phases.

Spectral Characteristics

  • NMR : The acetyl group’s carbonyl in the target compound resonates at ~192.6 ppm (¹³C NMR), distinct from carbamoyl (~167 ppm) or Cl-substituted analogs .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretching) common to all analogs; substituent-specific bands (e.g., C-F at 1100 cm⁻¹ in ).

Biological Activity

(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid, often referred to as a derivative of 4-oxobutenoic acid, has garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

The compound's molecular formula is C12H11N1O4C_{12}H_{11}N_{1}O_{4}, with a molar mass of approximately 233.22 g/mol. Its structure includes an acetylphenyl group, an amino group, and a 4-oxobutenoic acid moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₁NO₄
Molar Mass233.22 g/mol
Structural FeaturesAcetylphenyl group, amino group, 4-oxobutenoic acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, it was found that:

  • Minimum Inhibitory Concentrations (MICs) ranged from 10 to 50 µg/mL against tested pathogens.
  • The compound showed a concentration-dependent inhibition of bacterial growth.

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular interactions.

The proposed mechanism involves:

  • Binding to Enzymes/Receptors : The compound may interact with enzymes or receptors involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It is believed to influence pathways related to apoptosis and cell cycle regulation.

Case Study: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed:

  • A significant reduction in cell viability upon treatment with the compound.
  • Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus and E. coli; MICs: 10–50 µg/mL
AnticancerInduces apoptosis; reduces cell viability in cancer cell lines

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